molecular formula C13H19NO2 B1467939 1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol CAS No. 1339933-41-3

1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol

Cat. No.: B1467939
CAS No.: 1339933-41-3
M. Wt: 221.29 g/mol
InChI Key: WXLMZPLGQKZASO-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol (also known as 2-EP) is an organic compound belonging to the pyrrolidin-3-ol family of compounds. It is a white solid with a molecular weight of 174.2 g/mol, and it is soluble in water and ethanol. 2-EP is a versatile compound that has multiple applications in the scientific community, and is used in a wide range of research fields.

Scientific Research Applications

Organocatalysis

1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol derivatives are explored for their applications in organocatalysis, which plays a critical role in catalyzing asymmetric Michael addition reactions. These derivatives exhibit good to high yields and excellent enantioselectivities, underlining their potential in facilitating various organic transformations through hydrogen bonding interactions between the catalyst and reactants (Cui Yan-fang, 2008).

Synthesis of Agrochemicals and Medicinal Compounds

Compounds related to this compound have been employed in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones. These processes are particularly useful for creating adducts that serve as precursors for agrochemicals or medicinal compounds, showcasing the chemical's versatility in synthesizing functionally diverse molecules (F. Ghelfi et al., 2003).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activities against both Gram-positive and Gram-negative bacteria. These studies have highlighted the influence of substituents on the pyrrolidine ring on antibacterial potency, with certain derivatives demonstrating significant activity. This indicates the compound's potential application in developing new antibacterial agents (J. Kim et al., 2006).

Synthesis of Bioactive Molecules

The compound and its derivatives serve as key intermediates in synthesizing various bioactive molecules. For instance, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, an intermediate related to this compound, has been synthesized efficiently and used to create molecules with potential biological activities. This underscores the compound's role in medicinal chemistry and drug development processes (P. Kotian et al., 2005).

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-13-6-4-3-5-11(13)9-14-8-7-12(15)10-14/h3-6,12,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLMZPLGQKZASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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